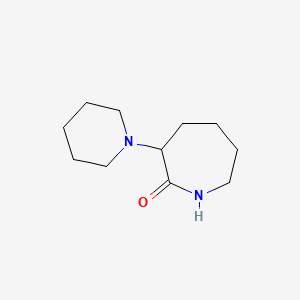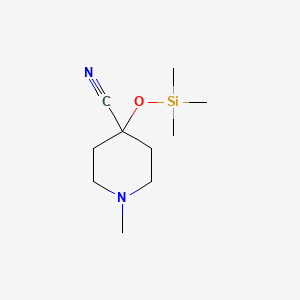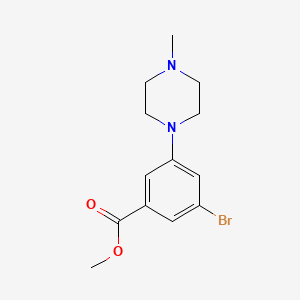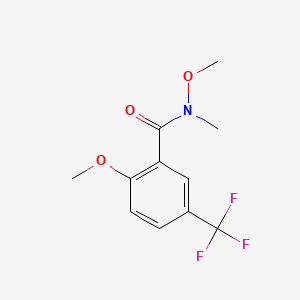![molecular formula C45H42P2 B14769910 (R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] is a complex organophosphorus compound. It is known for its unique structure, which includes a spirobiindene core and diphenylphosphine groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize metal centers and facilitate chemical reactions.
准备方法
The synthesis of 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the spirobiindene core, followed by the introduction of the diphenylphosphine groups. This can be achieved through various organometallic reactions, such as the reaction of lithium diphenylphosphide with the spirobiindene precursor.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Solvents like tetrahydrofuran (THF) or toluene are commonly used.
Industrial Production Methods: Industrial production may involve scaling up the laboratory procedures with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be used in different catalytic applications.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine compound.
Substitution: The diphenylphosphine groups can participate in substitution reactions, where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
科学研究应用
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, cross-coupling, and carbonylation.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs and diagnostic agents.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science for the development of new polymers and advanced materials.
作用机制
The mechanism by which 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] exerts its effects involves its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The spirobiindene core provides a rigid framework that enhances the stability and reactivity of the metal-ligand complex. Molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications.
相似化合物的比较
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] can be compared with other similar compounds:
Similar Compounds: Examples include 1,1’-bis(diphenylphosphino)ferrocene (dppf) and 1,2-bis(diphenylphosphino)ethane (dppe).
Uniqueness: The unique spirobiindene core distinguishes it from other phosphine ligands, providing enhanced stability and reactivity. This makes it particularly useful in applications where a rigid and stable ligand is required.
Comparison: Compared to dppf and dppe, 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] offers better performance in certain catalytic reactions due to its unique structural features.
属性
分子式 |
C45H42P2 |
|---|---|
分子量 |
644.8 g/mol |
IUPAC 名称 |
(4'-diphenylphosphanyl-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C45H42P2/c1-43(2)31-45(41-37(43)27-17-29-39(41)46(33-19-9-5-10-20-33)34-21-11-6-12-22-34)32-44(3,4)38-28-18-30-40(42(38)45)47(35-23-13-7-14-24-35)36-25-15-8-16-26-36/h5-30H,31-32H2,1-4H3 |
InChI 键 |
HWMOCOCDAFVTCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2(CC(C3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)









![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)


